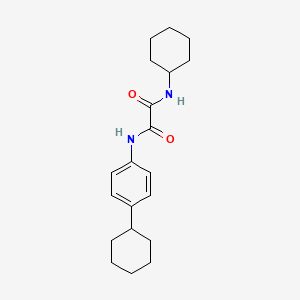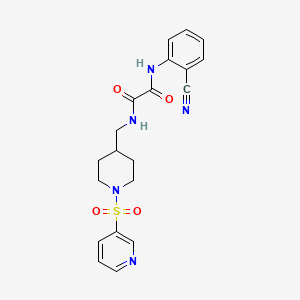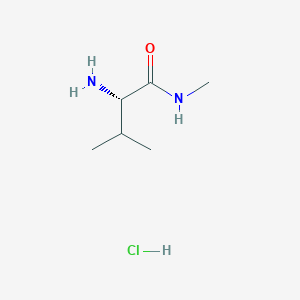
4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride” is a type of organic compound that contains a pyridine ring and a pyrrolidine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings. The nitrogen in the pyridine ring is sp2 hybridized and contributes one p-orbital to a pi system, making the ring aromatic. The pyrrolidine ring, on the other hand, is a saturated ring and is not aromatic .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the rings. The nitrogen in the pyridine ring can act as a nucleophile, while the nitrogen in the pyrrolidine ring can act as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and pyrrolidine rings. For example, the compound is likely to be soluble in polar solvents due to the presence of the nitrogen atoms. The compound’s melting and boiling points would depend on its specific structure .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including those structurally related to "4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride," are extensively utilized in medicinal chemistry for developing treatments for various diseases. The saturated five-membered pyrrolidine ring, due to its sp3 hybridization, contributes to exploring the pharmacophore space effectively. The stereochemistry and three-dimensional shape of these compounds allow for a diverse range of biological activities, and their synthesis can involve either constructing the ring from cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings. This versatility is crucial for designing new compounds with desired biological profiles (Li Petri et al., 2021).
Chemical Synthesis and Biological Applications
Pyrrolidine rings, found in many bioactive molecules, play a significant role in the synthesis of pharmaceuticals. The review by Boča, Jameson, and Linert (2011) discusses the chemistry of compounds containing pyrrolidine and its analogs, emphasizing their synthetic versatility and applications in creating complex molecules with significant biological and electrochemical activities. This underscores the potential of pyrrolidine derivatives in drug development and other scientific applications (Boča, Jameson, & Linert, 2011).
Pyrrolidine Derivatives in Medicinal Chemistry
The review on pyrrolidine derivatives highlights their importance in medicinal chemistry, including their applications in developing central nervous system agents. Such compounds, based on the pyrrolidin-2-one pharmacophore, are explored for their potential to enhance memory processes and mitigate cognitive impairments. The synthesis and biological activity testing of these derivatives, particularly focusing on stereochemistry, offer insights into the pharmacological benefits of specific stereoisomers, underscoring the critical role of pyrrolidine derivatives in pharmaceutical research (Veinberg et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride is neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α6 and α7 subunit-containing nAChRs . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride: acts as an agonist to its target receptors. It binds to the α6 and α7 subunit-containing nAChRs, activating these receptors and triggering a response .
Biochemical Pathways
Upon activation of the nAChRs by 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride , a series of biochemical pathways are affected. These pathways primarily involve the transmission of signals in the nervous system . The downstream effects of these pathways can lead to various physiological responses.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride Similar compounds have been noted for their good pharmacokinetic profiles . These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
The molecular and cellular effects of 4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride ’s action primarily involve changes in signal transmission in the nervous system. By acting as an agonist to nAChRs, it can modulate the activity of these receptors and influence neuronal signaling .
properties
IUPAC Name |
4-methyl-2-pyrrolidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-5-12-10(6-8)9-3-4-11-7-9;;/h2,5-6,9,11H,3-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHPWTJSPXIPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-3-yl)pyridine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2560500.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)
![(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2560503.png)


![2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560512.png)
![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)
![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2560522.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)